molecular formula C20H18FN3O3S B2995269 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-24-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2995269
CAS No.: 869346-24-7
M. Wt: 399.44
InChI Key: GWOMCKQOHFBIER-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxin ring, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The benzodioxin and imidazole intermediates are then coupled using a thiol-based linker, often under conditions involving a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: This step typically involves a nucleophilic substitution reaction where the fluorophenyl group is introduced to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzodioxin ring, potentially leading to ring-opening reactions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and ring-opened products.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
  • **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-bromophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Uniqueness

The presence of the fluorophenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-15-3-1-14(2-4-15)12-24-8-7-22-20(24)28-13-19(25)23-16-5-6-17-18(11-16)27-10-9-26-17/h1-8,11H,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOMCKQOHFBIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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